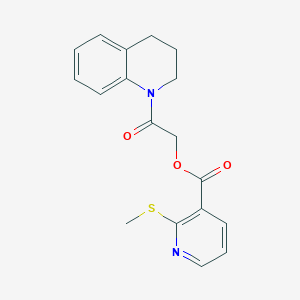
2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate: is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes tert-butyl groups, a methoxyacrylamido moiety, and a phenyl methyl carbonate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate typically involves multiple steps. One common approach is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or zeolites
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl methyl carbonates.
科学的研究の応用
Chemistry: In chemistry, 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: In medicine, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyacrylamido group plays a crucial role in its binding affinity and specificity, while the tert-butyl groups enhance its stability and lipophilicity.
類似化合物との比較
2,4-Di-tert-butylphenol: A related compound used in the production of antioxidants and UV absorbers.
Ivacaftor Methylcarbonate: A compound with a similar carbonate structure used in the treatment of cystic fibrosis.
Uniqueness: 2,4-Di-tert-butyl-5-(3-methoxyacrylamido)phenyl methyl carbonate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H29NO5 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
[2,4-ditert-butyl-5-[[(E)-3-methoxyprop-2-enoyl]amino]phenyl] methyl carbonate |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)13-11-14(20(4,5)6)16(26-18(23)25-8)12-15(13)21-17(22)9-10-24-7/h9-12H,1-8H3,(H,21,22)/b10-9+ |
InChIキー |
XJAAHPJPHIVYAQ-MDZDMXLPSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)/C=C/OC)OC(=O)OC)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C=COC)OC(=O)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)





![2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13357440.png)


